
4,7-Methanobenzotrithiole, hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methanobenzotrithiole, hexahydro- is a chemical compound with the molecular formula C7H10S3 and a molecular weight of 190.3493 g/mol This compound is characterized by its unique structure, which includes three sulfur atoms and a hexahydro-4,7-methanobenzene core
Preparation Methods
The synthesis of 4,7-Methanobenzotrithiole, hexahydro- involves several steps. One common synthetic route includes the reaction of 2-chlorocyclohexanone with 1,3-cyclohexanedione in the presence of a base and an organic solvent to form a carbon-carbon bond. This intermediate is then subjected to a cyclization reaction in the presence of an acid solution to produce the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and steps to ensure high yield and purity.
Chemical Reactions Analysis
4,7-Methanobenzotrithiole, hexahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,7-Methanobenzotrithiole, hexahydro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Mechanism of Action
The mechanism of action of 4,7-Methanobenzotrithiole, hexahydro- involves its interaction with molecular targets and pathways within a system. Its effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The specific molecular targets and pathways involved depend on the context of its use and the conditions under which it is applied.
Comparison with Similar Compounds
4,7-Methanobenzotrithiole, hexahydro- can be compared with other similar compounds such as:
3,4,5-Trithia-tricyclo[5.2.1.02,6]decane: This compound shares a similar trithiole structure but differs in its overall molecular framework.
Hexahydromethylphthalic anhydride: Although structurally different, it shares some chemical reactivity characteristics with 4,7-Methanobenzotrithiole, hexahydro-.
Properties
CAS No. |
23657-27-4 |
|---|---|
Molecular Formula |
C7H10S3 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
(1R,2R,6S,7S)-3,4,5-trithiatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C7H10S3/c1-2-5-3-4(1)6-7(5)9-10-8-6/h4-7H,1-3H2/t4-,5+,6-,7+ |
InChI Key |
SBQNMCWSECNNTA-UMRXKNAASA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2SSS3 |
Canonical SMILES |
C1CC2CC1C3C2SSS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)

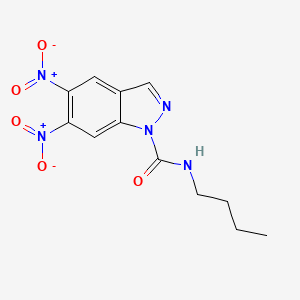


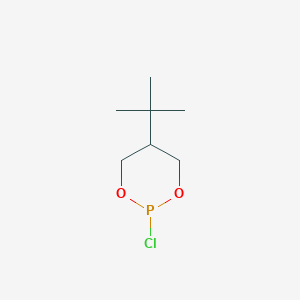
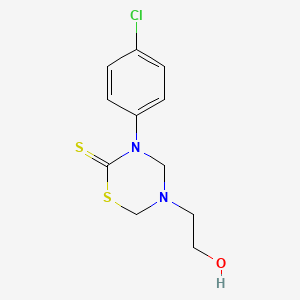
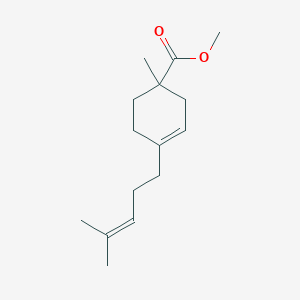

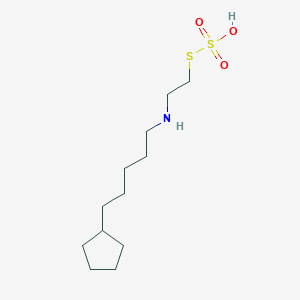
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
